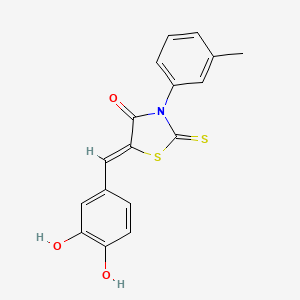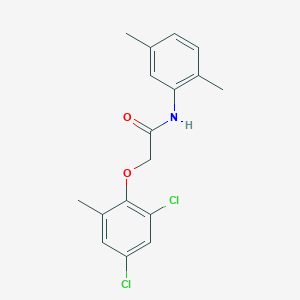![molecular formula C13H19N3OS B5227896 N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5227896.png)
N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a selective inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the regulation of immune responses.
Mecanismo De Acción
N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide selectively inhibits JAK3 by binding to its ATP-binding site, which prevents the phosphorylation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. This leads to the inhibition of cytokine signaling and subsequent suppression of the immune response.
Biochemical and Physiological Effects:
N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has been shown to have significant biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as IL-2, interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of autoimmune diseases. N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide can also reduce the activation and proliferation of T cells, which are the primary effector cells in autoimmune diseases. In addition, N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide can modulate the differentiation and function of regulatory T cells, which play a crucial role in maintaining immune tolerance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments. It is a highly selective inhibitor of JAK3, which minimizes off-target effects. It has a long half-life, which allows for once-daily dosing. It has been shown to be effective in various animal models of autoimmune diseases. However, N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide also has some limitations. It can suppress the immune response, which may increase the risk of infections. It can also affect the function of other immune cells, such as natural killer (NK) cells, which may have unintended consequences.
Direcciones Futuras
N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases. However, there are several future directions that need to be explored. Firstly, the long-term safety and efficacy of N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide need to be evaluated in larger clinical trials. Secondly, the optimal dosing regimen and treatment duration need to be determined. Thirdly, the potential combination therapy with other immunomodulatory agents needs to be investigated. Finally, the potential use of N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide in other diseases, such as cancer and transplantation, needs to be explored.
Conclusion:
In conclusion, N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide is a selective inhibitor of JAK3 that has potential therapeutic applications in various autoimmune diseases. It inhibits cytokine signaling and reduces inflammation by suppressing the immune response. N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments, but also has some limitations. Further research is needed to evaluate its long-term safety and efficacy, optimal dosing regimen, and potential combination therapy with other immunomodulatory agents.
Métodos De Síntesis
N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide is synthesized through a multi-step process, which involves the reaction of 2-amino-4,6-dimethylpyrimidine with thionyl chloride to produce 2-chloro-4,6-dimethylpyrimidine. The resulting compound is then reacted with cyclopentylamine to form N-cyclopentyl-2-chloro-4,6-dimethylpyrimidine. Finally, the desired product, N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide, is obtained by reacting N-cyclopentyl-2-chloro-4,6-dimethylpyrimidine with thioacetic acid.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK3, which is involved in the signaling pathway of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-cyclopentyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide can suppress the immune response and reduce inflammation, which is the underlying cause of autoimmune diseases.
Propiedades
IUPAC Name |
N-cyclopentyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-9-7-10(2)15-13(14-9)18-8-12(17)16-11-5-3-4-6-11/h7,11H,3-6,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQWKFKZBRDMIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804605 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-4-(1H-imidazol-1-yl)-N-methylbenzamide](/img/structure/B5227818.png)

![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5227822.png)
![N-(2-chlorobenzyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5227830.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5227836.png)
![1-(4-methyl-1-piperidinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5227845.png)
![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5227853.png)
![2-(2,4-difluorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5227879.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5227882.png)
![N-({[4-({[1-(1-adamantyl)ethyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5227883.png)
![3-(4-fluorophenyl)-5-{2-[(2-methylbenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227903.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(sec-butyl)benzamide](/img/structure/B5227915.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227916.png)
